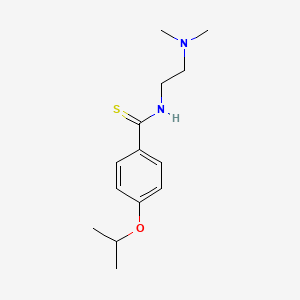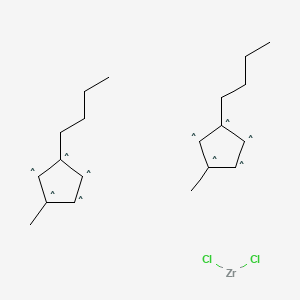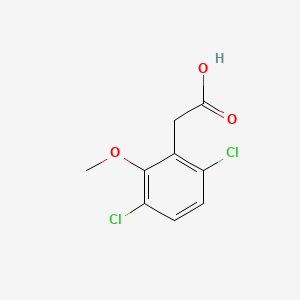
Benzeneacetic acid, 3,6-dichloro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID is a chemical compound with the molecular formula C9H8Cl2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenylacetic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID typically involves the chlorination of 2-methoxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 6 positions on the aromatic ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-DICHLORO-2-METHOXYPHENYLACETIC ACID
- 3,6-DICHLORO-2-METHOXYBENZOIC ACID
- 2,4-DICHLORO-6-METHOXYPHENYLACETIC ACID
Uniqueness
3,6-DICHLORO-2-METHOXYPHENYLACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 6 positions, along with the methoxy group, influences its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
3004-74-8 |
|---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2-(3,6-dichloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZXWITGPTJLSCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)


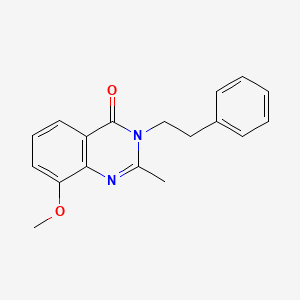
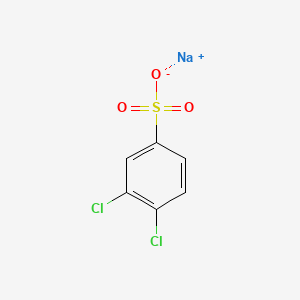
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
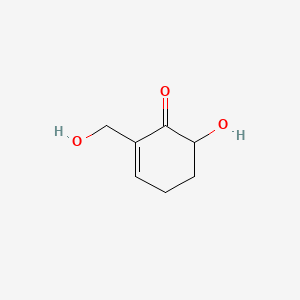
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)


